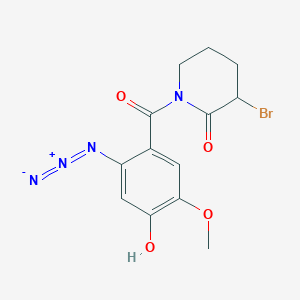
1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one is a complex organic compound characterized by the presence of azido, hydroxy, methoxy, benzoyl, and bromopiperidinone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzoyl intermediate: This involves the reaction of 2-azido-4-hydroxy-5-methoxybenzoic acid with a suitable brominating agent to introduce the bromine atom.
Cyclization: The intermediate is then subjected to cyclization with piperidin-2-one under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in bioorthogonal reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules. The bromine atom can also facilitate interactions with specific enzymes or receptors.
Comparison with Similar Compounds
- 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one
- (S)-Methyl 1-(2-azido-4-hydroxy-5-methoxybenzoyl)piperidine-2-carboxylate
Uniqueness: 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azido group allows for versatile chemical modifications, while the bromopiperidinone moiety provides a rigid framework for molecular interactions.
Properties
CAS No. |
919511-91-4 |
|---|---|
Molecular Formula |
C13H13BrN4O4 |
Molecular Weight |
369.17 g/mol |
IUPAC Name |
1-(2-azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one |
InChI |
InChI=1S/C13H13BrN4O4/c1-22-11-5-7(9(16-17-15)6-10(11)19)12(20)18-4-2-3-8(14)13(18)21/h5-6,8,19H,2-4H2,1H3 |
InChI Key |
UTBBGHSMXWILHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCCC(C2=O)Br)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)
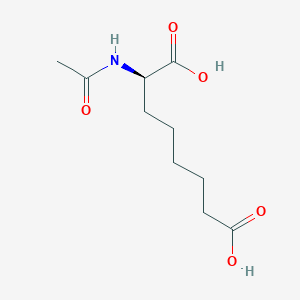


![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
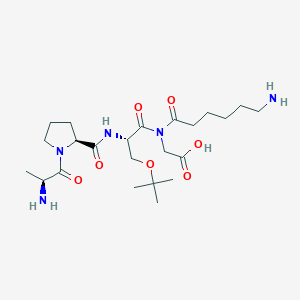

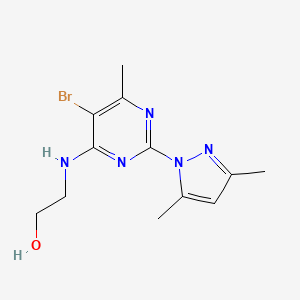
![2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)
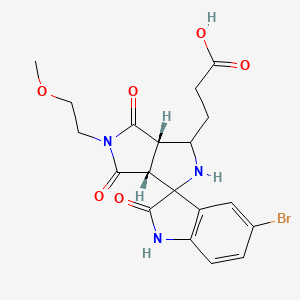

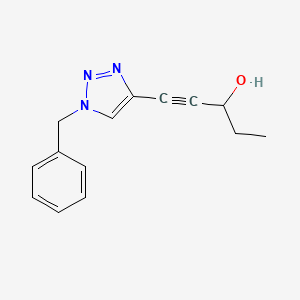
![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)
![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
